1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
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Overview
Description
1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and multiple pyrazole rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole rings: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling with the chloro-methylphenyl group: The pyrazole intermediates are then coupled with 3-chloro-4-methylphenyl derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole can be compared with other similar compounds, such as:
1-(4-bromophenyl)-3,5-dimethylpyrazol-4-amine: This compound has a bromine substituent instead of chlorine and may exhibit different biological activities and reactivity.
1-(3-chloro-4-methylphenyl)-3,5-dimethylpyrazole: This compound lacks the additional pyrazole rings, which may affect its overall biological activity and chemical properties.
The uniqueness of this compound lies in its multi-pyrazole structure, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H21ClN6 |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C20H21ClN6/c1-12-6-7-15(8-18(12)21)27-20(17-11-26(5)23-14(17)3)9-19(24-27)16-10-25(4)22-13(16)2/h6-11H,1-5H3 |
InChI Key |
CFFCRXHKVAUKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CN(N=C3C)C)C4=CN(N=C4C)C)Cl |
Origin of Product |
United States |
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